2-Bromo-5-chlorophenylacetic acid

Overview

Description

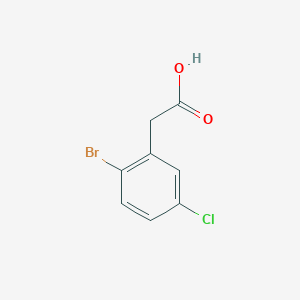

2-Bromo-5-chlorophenylacetic acid is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chlorophenylacetic acid typically involves the bromination and chlorination of phenylacetic acid derivatives. One common method is the bromination of 5-chlorophenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chlorophenylacetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine or chlorine atoms can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted phenylacetic acids.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Reduction Reactions: Products include dehalogenated phenylacetic acids.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

2-Bromo-5-chlorophenylacetic acid serves as a key intermediate in the synthesis of various bioactive compounds. It has been utilized in the development of novel inhibitors targeting the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in immune responses. For instance, researchers have replaced other compounds with this compound to enhance the efficacy of STING inhibitors, demonstrating its importance in drug design .

1.2 Antimicrobial Activity

Studies indicate that derivatives of this compound exhibit significant antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing promising results that suggest potential applications in developing new antibiotics .

Biological Research

2.1 STING Pathway Inhibition Studies

The compound has been employed in cellular assays to investigate its inhibitory effects on the STING pathway. For example, a study measured the half-maximal inhibitory concentration (IC50) values of this compound in inhibiting STING-mediated signaling pathways, providing insights into its potential therapeutic applications .

2.2 Cellular Assays for Agonistic Activity

Cellular assays have demonstrated that this compound can modulate immune responses through its interaction with cellular receptors involved in inflammation and immunity. This property positions it as a candidate for further exploration in immunotherapy .

Environmental Applications

3.1 Ecotoxicological Studies

Research on the environmental impact of this compound has been conducted to assess its toxicity and ecological effects. Data indicates that while it exhibits some level of toxicity, there is no evidence supporting significant endocrine-disrupting properties or ozone depletion potential . This information is critical for evaluating its safety and regulatory compliance.

Data Summary Table

Case Studies

Case Study 1: Development of STING Inhibitors

In a recent study, researchers synthesized several compounds based on the structure of this compound to evaluate their efficacy as STING inhibitors. The study involved competitive binding assays and cellular assays to determine their potency and mechanism of action.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of derivatives synthesized from this compound. The results showed effective inhibition against multiple bacterial strains, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorophenylacetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

- 2-Bromo-4-chlorophenylacetic acid

- 2-Bromo-3-chlorophenylacetic acid

- 2-Bromo-5-fluorophenylacetic acid

Comparison: 2-Bromo-5-chlorophenylacetic acid is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications in research and industry.

Biological Activity

2-Bromo-5-chlorophenylacetic acid (CAS Number: 2735550) is a halogenated phenylacetic acid derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the compound's significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₆BrClO₂

- Molecular Weight : 233.49 g/mol

- Chemical Structure : Chemical Structure

Synthesis

The synthesis of this compound typically involves the bromination and chlorination of phenylacetic acid derivatives. A notable method includes the use of bromine and chlorine in a controlled reaction environment to achieve high yields and purity. The synthetic process is efficient, yielding over 90% in many cases, making it suitable for industrial applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound. This suggests potential applications in treating inflammatory diseases, although further studies are necessary to elucidate the exact pathways involved.

Potential Neuroprotective Effects

Preliminary investigations suggest that this compound may offer neuroprotective effects. It has been observed to enhance mitochondrial function and reduce oxidative stress in neuronal cell lines. This activity is particularly relevant for conditions such as Alzheimer's disease, where mitochondrial dysfunction plays a critical role.

Case Studies

-

Antimicrobial Activity Study

- Objective : To evaluate the antimicrobial efficacy of this compound against selected bacterial strains.

- Methodology : Disc diffusion method was employed to assess the inhibition zones.

- Results : The compound showed significant inhibition against Staphylococcus aureus with an inhibition zone of 15 mm at a concentration of 100 µg/disc.

-

Anti-inflammatory Study

- Objective : To investigate the effect of this compound on cytokine production.

- Methodology : Human macrophages were treated with the compound, followed by stimulation with lipopolysaccharide (LPS).

- Results : A marked decrease in IL-6 and TNF-alpha levels was observed, indicating anti-inflammatory potential.

-

Neuroprotection Study

- Objective : To assess the neuroprotective effects of the compound on oxidative stress-induced damage.

- Methodology : Neuronal cell lines were exposed to hydrogen peroxide and treated with varying concentrations of this compound.

- Results : The treatment significantly reduced cell death and increased mitochondrial membrane potential.

Toxicological Profile

While promising in various biological activities, the safety profile of this compound must be considered. Toxicity studies indicate that while acute toxicity is low, chronic exposure can lead to irritation and potential long-term effects on health. The compound does not exhibit endocrine-disrupting properties based on current literature reviews .

Properties

IUPAC Name |

2-(2-bromo-5-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSZXWVBMOMXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370789 | |

| Record name | 2-bromo-5-chlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81682-38-4 | |

| Record name | 2-bromo-5-chlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-chlorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.